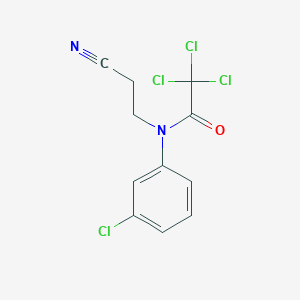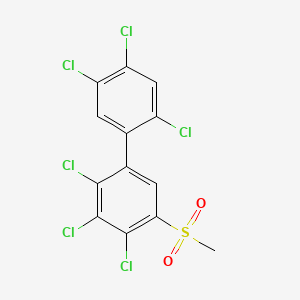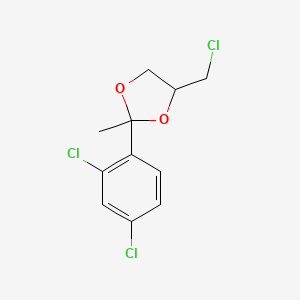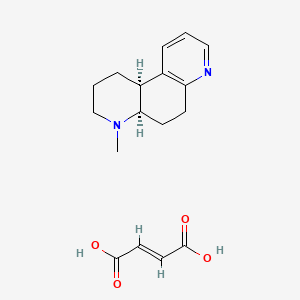![molecular formula C6H14NO4P B14327041 N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine CAS No. 109739-17-5](/img/structure/B14327041.png)
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a phosphoryl group, and a glycine moiety, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine typically involves the reaction of glycine with isopropyl phosphite under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
化学反応の分析
Types of Reactions
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phosphoryl group can be reduced to a phosphine derivative.
Substitution: The glycine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted glycine derivatives.
科学的研究の応用
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine involves its interaction with specific molecular targets. The hydroxy and phosphoryl groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can also modulate signaling pathways by interacting with key proteins involved in cellular processes.
類似化合物との比較
Similar Compounds
- N-{[Hydroxy(methyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(ethyl)phosphoryl]methyl}glycine
- N-{[Hydroxy(butan-2-yl)phosphoryl]methyl}glycine
Uniqueness
N-{[Hydroxy(propan-2-yl)phosphoryl]methyl}glycine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
109739-17-5 |
|---|---|
分子式 |
C6H14NO4P |
分子量 |
195.15 g/mol |
IUPAC名 |
2-[[hydroxy(propan-2-yl)phosphoryl]methylamino]acetic acid |
InChI |
InChI=1S/C6H14NO4P/c1-5(2)12(10,11)4-7-3-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)(H,10,11) |
InChIキー |
RNQZFQYLRYQJMO-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(CNCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)





![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)

